

A Technical Guide to the Spectroscopic Analysis of Ethyl (2R)-2,3-epoxypropanoate

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Compound of Interest

Compound Name: **Ethyl (2R)-2,3-epoxypropanoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl (2R)-2,3-epoxypropanoate** (also known as Ethyl (R)-(+)-glycidate), a valuable chiral building block in organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines data from closely related compounds and general experimental protocols to offer a predictive and practical resource for its characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Ethyl (2R)-2,3-epoxypropanoate** based on the analysis of similar epoxide and ester compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.20	q	7.1	-O-CH ₂ -CH ₃
~3.40	dd	2.5, 4.0	H-C(2) (epoxide)
~2.90	dd	4.0, 5.5	H-C(3) (epoxide, trans)
~2.70	dd	2.5, 5.5	H-C(3) (epoxide, cis)
~1.25	t	7.1	-O-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170.0	C=O (ester)
~61.5	-O-CH ₂ -CH ₃
~52.0	C(2)-H (epoxide)
~45.0	C(3)H ₂ (epoxide)
~14.0	-O-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester)
~1250, 1180	Strong	C-O stretch (ester)
~850	Medium	C-O stretch (epoxide ring)

Sample Preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Proposed Fragment
116	5	[M] ⁺ (Molecular Ion)
87	40	[M - C ₂ H ₅] ⁺
71	100	[M - OC ₂ H ₅] ⁺
43	60	[C ₂ H ₃ O] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **Ethyl (2R)-2,3-epoxypropanoate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Solvent: CDCl₃.
- Temperature: 298 K.

- Pulse Program: zg30.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Acquisition Time: 4.0 s.
- Spectral Width: 20 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: zgpg30 (proton-decoupled).
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.
- Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Place one drop of neat **Ethyl (2R)-2,3-epoxypropanoate** onto a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.
- Carefully place a second salt plate on top to create a thin liquid film.

2. Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with an ATR accessory.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- A background spectrum of the clean, empty ATR crystal or salt plates should be recorded prior to the sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation:

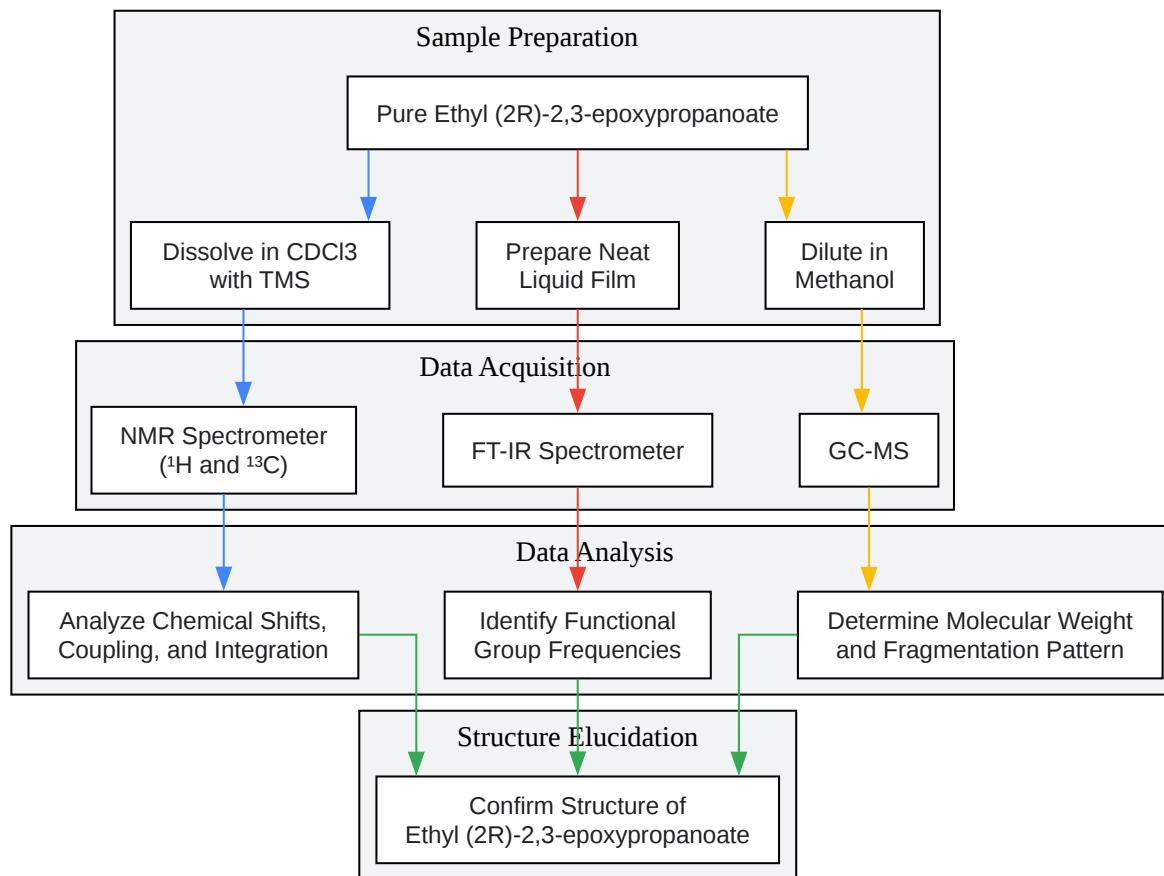
- Prepare a dilute solution of **Ethyl (2R)-2,3-epoxypropanoate** (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

- Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 30-200.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- The sample is introduced via a gas chromatograph to ensure separation from any impurities.

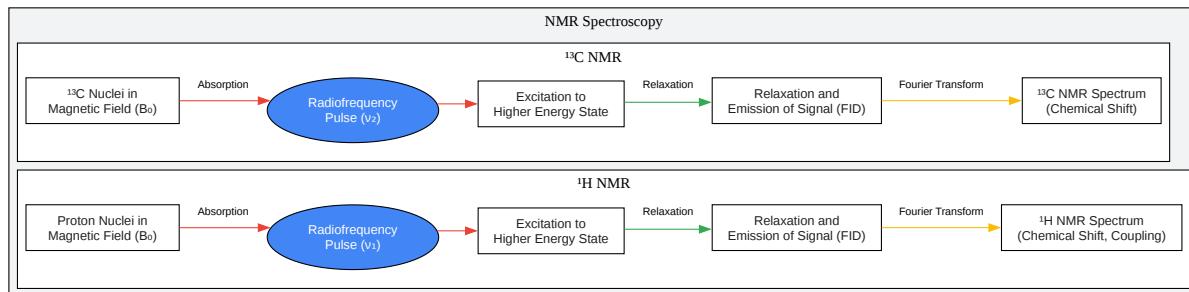
Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small organic molecule like **Ethyl (2R)-2,3-epoxypropanoate**.



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Caption: General workflow for spectroscopic analysis.



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